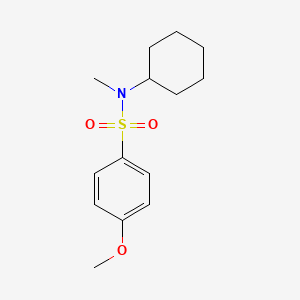

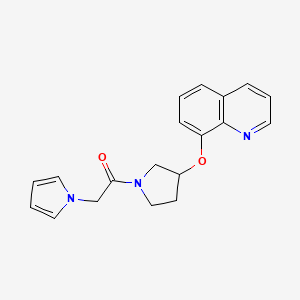

![molecular formula C14H17FN2O3 B2896309 Methyl 3-[4-(4-fluorophenyl)piperazino]-3-oxopropanoate CAS No. 303151-58-8](/img/structure/B2896309.png)

Methyl 3-[4-(4-fluorophenyl)piperazino]-3-oxopropanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 3-[4-(4-fluorophenyl)piperazino]-3-oxopropanoate” is a chemical compound with the molecular formula C14H17FN2O3 . It is also known as “methyl 3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropanoate” and "1-Piperazinepropanoic acid, 4-(4-fluorophenyl)-β-oxo-, methyl ester" .

Molecular Structure Analysis

The molecular weight of “Methyl 3-[4-(4-fluorophenyl)piperazino]-3-oxopropanoate” is 280.29 . Detailed structural analysis such as bond lengths, bond angles, and conformational analysis are not available in the public domain.Scientific Research Applications

Antitumor Activity

Methyl 3-[4-(4-fluorophenyl)piperazino]-3-oxopropanoate: has shown promise in antitumor activity. Research indicates that derivatives containing this compound have been effective against CDC25B, a cell division cycle phosphatase, which is a potential target for cancer therapy . The presence of the fluorophenyl group is believed to enhance the compound’s bioactivity, potentially making it a valuable addition to antitumor pharmacotherapy.

Antimicrobial Properties

This compound has also been explored for its antimicrobial properties. The structural features of Methyl 3-[4-(4-fluorophenyl)piperazino]-3-oxopropanoate may contribute to its ability to inhibit the growth of various bacteria and fungi, which is crucial for the development of new antibiotics .

Enzyme Inhibition

The compound’s potential as an enzyme inhibitor is another area of interest. Enzyme inhibition is a key mechanism in drug development, particularly for treating diseases where overactivity of specific enzymes is a problem. The fluorophenyl group in the compound could be significant in increasing membrane permeability and stability against metabolic oxidation, enhancing its effectiveness as an enzyme inhibitor .

Synthesis of Heterocyclic Compounds

Methyl 3-[4-(4-fluorophenyl)piperazino]-3-oxopropanoate: serves as a precursor in the synthesis of various heterocyclic compounds. These compounds are important in medicinal chemistry due to their wide range of pharmacological activities, including antitumor, antibacterial, and antiviral activities .

Drug Discovery and Development

The compound is utilized in drug discovery and development processes. Its structural flexibility allows it to be incorporated into a variety of drug candidates, potentially leading to the creation of new therapeutic agents with improved efficacy and safety profiles .

Pharmacological Research

Lastly, Methyl 3-[4-(4-fluorophenyl)piperazino]-3-oxopropanoate is used in pharmacological research to study its interaction with biological systems. This research can provide insights into the compound’s mechanism of action and its potential side effects, which is essential for the development of safe and effective drugs .

properties

IUPAC Name |

methyl 3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17FN2O3/c1-20-14(19)10-13(18)17-8-6-16(7-9-17)12-4-2-11(15)3-5-12/h2-5H,6-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDDUZCSKSHDNOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=O)N1CCN(CC1)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-[4-(4-fluorophenyl)piperazino]-3-oxopropanoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(benzo[d][1,3]dioxol-5-yl)-7-hydroxy-2-methyl-6-propyl-4H-chromen-4-one](/img/structure/B2896234.png)

![(E)-N-[1-(2-Ethylpyrazol-3-yl)-2-oxopiperidin-3-yl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2896236.png)

![2-((7-(2-fluorobenzyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N,N-dimethylacetamide](/img/structure/B2896241.png)

![N-(2-fluorophenyl)-2-[5-(4-methoxyphenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2896243.png)

![1-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol](/img/structure/B2896244.png)

![2-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)isonicotinonitrile](/img/structure/B2896245.png)

![1-methyl-4-[(pyrrolidin-2-yl)methyl]-1H-pyrazole](/img/structure/B2896246.png)

![4-acetyl-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2896249.png)